molecular formula C9H14N2OS B14392167 5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one CAS No. 88570-30-3

5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one

Cat. No.: B14392167
CAS No.: 88570-30-3
M. Wt: 198.29 g/mol
InChI Key: RVMQJHNLJGPDLW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two methyl groups at positions 5 and 6, a methylsulfanyl group at position 2, and an ethyl group at position 2, making it a unique structure within the pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: The carbonyl group at position 4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol: Similar structure but with hydroxyl groups at positions 4 and 5.

    5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol: Similar structure but with a hydroxyethyl group at position 5.

Uniqueness

5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, ethyl, and methylsulfanyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88570-30-3

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2OS/c1-6-7(2)10-8(4-5-13-3)11-9(6)12/h4-5H2,1-3H3,(H,10,11,12)

InChI Key

RVMQJHNLJGPDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CCSC)C

Origin of Product

United States

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